molecular formula C9H11FN2O2 B13661436 Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate

Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate

Cat. No.: B13661436
M. Wt: 198.19 g/mol
InChI Key: ISPSHWFAPZYXSP-UHFFFAOYSA-N
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Description

Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a pyrimidine ring substituted with a fluorine atom at the 5-position and an ethyl ester group at the 3-position of the propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate typically involves the reaction of 5-fluoropyrimidine with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 3-(5-fluoropyrimidin-2-yl)propanoic acid and ethanol.

    Reduction: 3-(5-fluoropyrimidin-2-yl)propanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom on the pyrimidine ring can form strong hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Ethyl 3-(5-fluoropyrimidin-2-yl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-(5-chloropyrimidin-2-yl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-(5-bromopyrimidin-2-yl)propanoate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 3-(5-methylpyrimidin-2-yl)propanoate: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

ethyl 3-(5-fluoropyrimidin-2-yl)propanoate

InChI

InChI=1S/C9H11FN2O2/c1-2-14-9(13)4-3-8-11-5-7(10)6-12-8/h5-6H,2-4H2,1H3

InChI Key

ISPSHWFAPZYXSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=NC=C(C=N1)F

Origin of Product

United States

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